

Application Notes and Protocols for Staining Plant Tissues with Rosanilin(1+)

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Compound of Interest

Compound Name: Rosanilin(1+)

Cat. No.: B1230061

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Introduction

Rosanilin(1+), a primary constituent of basic fuchsin, is a cationic triphenylmethane dye fundamental to several histological staining protocols in plant biology.[1] Its most prominent application is in the preparation of Schiff's reagent, which is the cornerstone of the Feulgen and Periodic Acid-Schiff (PAS) staining methods.[2][3] The Feulgen technique is a specific and quantitative method for localizing DNA in the nuclei of plant cells, while the PAS stain is employed to detect polysaccharides, such as starch, cellulose, and callose, in cell walls and storage tissues.[3][4] These protocols are invaluable for researchers in genetics, developmental biology, and pathology for visualizing and quantifying cellular components. The Feulgen reaction, discovered by Robert Feulgen, allows for the specific staining of DNA and has been instrumental in studies of genome organization and DNA duplication.[5][6]

Experimental Protocols

Preparation of Schiff's Reagent

Schiff's reagent is prepared by the decolorization of a basic fuchsin (rosanilin) solution with sulfurous acid. The resulting leucosulfonic acid reacts with aldehyde groups to form a stable, colored compound. Several formulations for the reagent exist.

Protocol:

- Dissolve 1 gram of basic fuchsin (containing rosanilin) in 200 mL of boiling distilled water.[7]

- Cool the solution to 50°C.[7]
- Add 2 grams of potassium metabisulfite ($K_2S_2O_5$) and mix until dissolved.[7]
- Cool the solution to room temperature.[7]
- Add 2 mL of concentrated hydrochloric acid (HCl).[7]
- Add 2 grams of activated charcoal and leave the solution in a dark, tightly-stoppered bottle overnight at room temperature.[7]
- The following day, filter the solution using Whatman No. 1 filter paper. The resulting solution should be clear or pale yellow.[7]
- Store the reagent in a dark bottle at 4°C.[7]

Testing the Reagent: To test the quality of the prepared Schiff's reagent, add a few drops to 10 mL of 37% formalin in a watch glass. A rapid change to a red-purple color indicates a good reagent. A delayed reaction or a deep blue-purple color suggests the reagent has deteriorated.
[4][7]

Feulgen Staining for DNA in Plant Tissues

The Feulgen technique is a highly specific method for staining DNA.[8] The procedure involves acid hydrolysis to remove purine bases from the DNA, which unmask aldehyde groups. These aldehydes then react with Schiff's reagent to produce a characteristic magenta color.[6][8]

Protocol:

- Fixation: Fix plant tissues (e.g., root tips) in a suitable fixative such as 10% neutral buffered formalin for 24 hours.
- Washing and Hydration: Wash the fixed tissues in running tap water and bring the sections to water through a descending series of ethanol concentrations.[9]
- Acid Hydrolysis: Place the tissues in 1N HCl at 60°C for 8-10 minutes. This step is critical for removing purine bases and exposing aldehyde groups in the deoxyribose sugars.[8]

- Rinsing: Rinse the tissues briefly in 1N HCl at room temperature, followed by a rinse in distilled water.[5]
- Staining: Transfer the tissues to Schiff's reagent and incubate for 30-45 minutes in the dark, or until the tissue stains a deep purple.[8][9]
- Washing: Wash the stained tissues in three changes of a bisulfite solution (5 mL of 10% sodium metabisulfite, 5 mL of 1N HCl, and 90 mL of distilled water) for 2 minutes each to remove excess stain.[5]
- Final Wash: Rinse thoroughly in running tap water for 5-10 minutes.[7]
- Counterstaining (Optional): If desired, counterstain with a 1% solution of Light Green SF or Fast Green FCF for 2 minutes to stain the cytoplasm and cell walls green.[5][10]
- Dehydration and Mounting: Dehydrate the tissues through an ascending series of ethanol, clear with xylene, and mount in a synthetic resinous medium.[10]

Expected Results: DNA in the nuclei will be stained a magenta or reddish-purple color.[10] If a counterstain is used, the background cytoplasm and cell walls will be green.[10]

Periodic Acid-Schiff (PAS) Staining for Polysaccharides

The PAS technique is used to detect glycogen, mucin, and other carbohydrates in tissues.[4] It involves the oxidation of vicinal diols in carbohydrates by periodic acid to form aldehydes, which then react with Schiff's reagent.

Protocol:

- Fixation and Sectioning: Fix tissues in 10% formalin and embed in paraffin. Cut sections at 5 μm . [7]
- Deparaffinization and Hydration: Dewax the sections in xylene and hydrate through a descending series of ethanol to distilled water.[7]
- Oxidation: Treat the sections with 0.5% periodic acid solution for 5 minutes.[4][7]
- Washing: Rinse well with several changes of distilled water.[7]

- Staining: Place the sections in Schiff's reagent for 15-20 minutes. The sections will turn a light pink.[\[4\]](#)[\[7\]](#)
- Washing: Wash in lukewarm running tap water for 5-10 minutes. The sections will immediately turn a darker pink.[\[4\]](#)[\[7\]](#)
- Counterstaining (Optional): Stain nuclei with Mayer's hematoxylin for 1 minute.[\[4\]](#)
- Washing: Wash in running tap water for 5 minutes.[\[4\]](#)
- Dehydration and Mounting: Dehydrate through an ascending series of ethanol, clear in xylene, and mount using a synthetic medium.[\[4\]](#)

Expected Results: Glycogen, mucin, fungal cell walls, and other periodic-reactive carbohydrates will be stained magenta or purple.[\[4\]](#)[\[7\]](#) If counterstained, nuclei will appear blue.[\[7\]](#)

Data Presentation

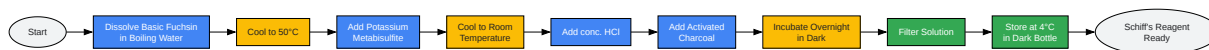
Table 1: Comparison of Schiff's Reagent Preparation Protocols

Component	Method 1 [7]	Method 2 [3]	Method 3 [8]
Basic Fuchsin	1 g	0.5 g (Pararosanilin)	1 g
Distilled Water	200 mL (boiling)	85 mL	200 mL (boiling)
Potassium Metabisulfite	2 g	0.5 g	1 g
Hydrochloric Acid (HCl)	2 mL (conc.)	15 mL (1N)	30 mL (1N)
Activated Charcoal	2 g	0.3 g	0.5 g
Incubation	Overnight, dark, RT	24 hours, dark	Overnight, dark
Storage	4°C, dark bottle	Cool, dark bottle	Refrigerate, dark bottle

Table 2: Key Parameters for Feulgen and PAS Staining Protocols

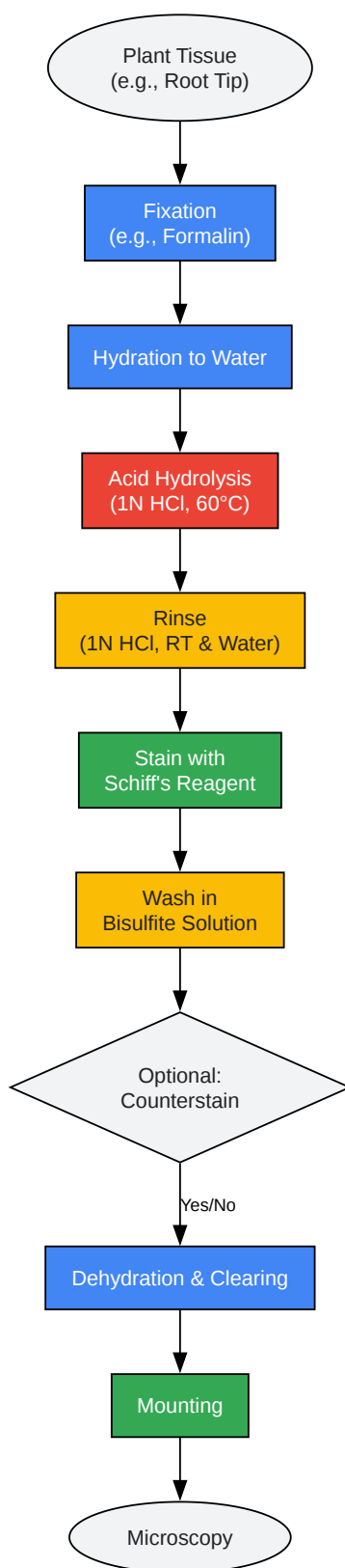
Step	Feulgen Staining	Periodic Acid-Schiff (PAS) Staining
Primary Reagent	1N Hydrochloric Acid	0.5% Periodic Acid
Primary Incubation	8-10 minutes at 60°C	5 minutes at RT[7]
Schiff's Reagent Incubation	30-45 minutes[9]	15-20 minutes[7]
Target Molecule	DNA[8]	Polysaccharides (Glycogen, etc.)
Resulting Color	Reddish-purple/Magenta[10]	Magenta/Purple[7]
Optional Counterstain	Light Green / Fast Green[5]	Mayer's Hematoxylin[4]

Visualizations



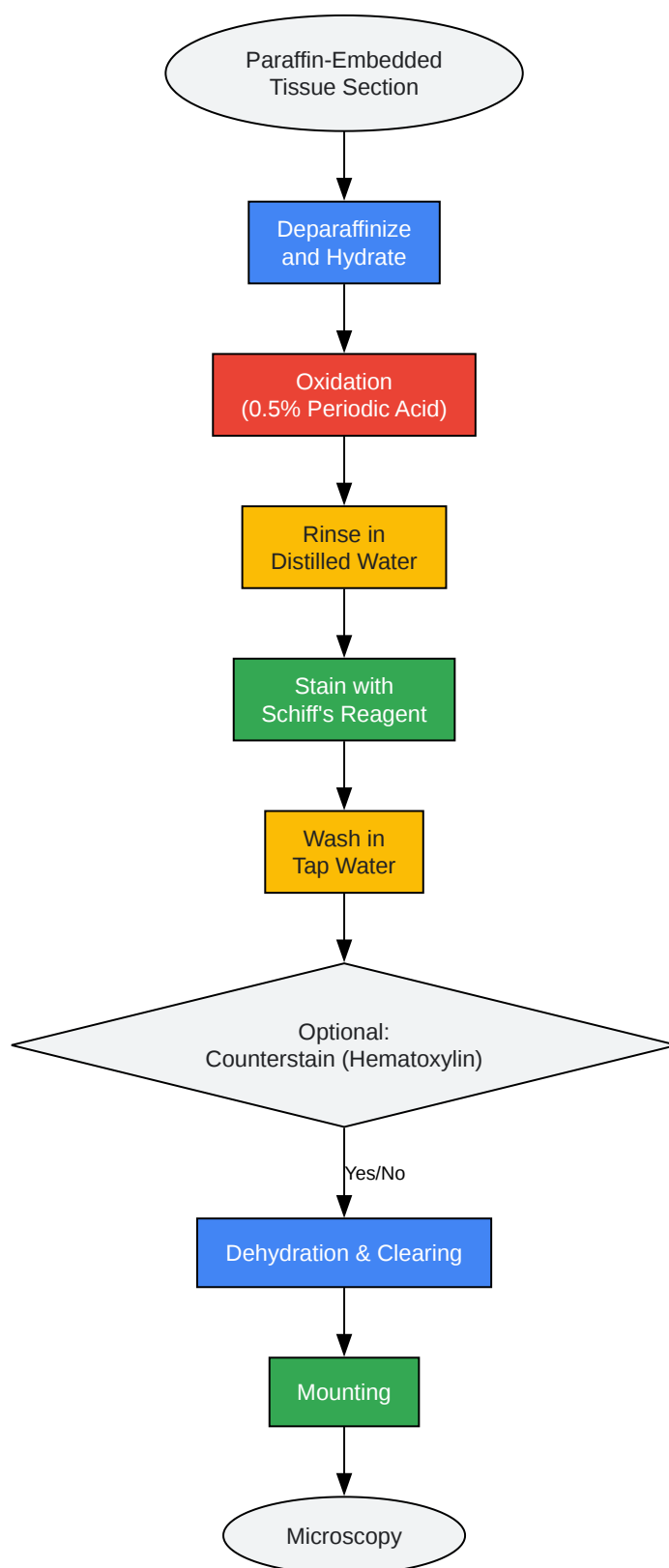
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Caption: Workflow for the preparation of Schiff's reagent.



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Caption: Experimental workflow for Feulgen staining of plant tissues.



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Caption: Experimental workflow for PAS staining of plant tissues.



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Caption: Chemical principle of the Feulgen reaction.

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